2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Description
The compound 2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid (molecular formula: C₁₇H₁₆ClF₃N₂O₃, molecular weight: 388.78 g/mol) is a structurally complex phenoxy propionic acid derivative featuring a pyridine core substituted with chloro, dimethylamino, and trifluoromethyl groups . This article compares the compound’s structural, synthetic, and functional attributes with similar molecules to elucidate its unique properties.
Properties
IUPAC Name |
2-[3-[3-chloro-6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O3/c1-9(16(24)25)26-11-6-4-5-10(7-11)15-14(18)12(17(19,20)21)8-13(22-15)23(2)3/h4-9H,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVQZSXLFIKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C2=C(C(=CC(=N2)N(C)C)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid, with the CAS number 1311278-93-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C17H16ClF3N2O3
- Molecular Weight : 388.77 g/mol
- IUPAC Name : 2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propanoic acid
This compound features a complex structure comprising a pyridine ring, which is often associated with various biological activities, particularly in anti-inflammatory and analgesic pathways.
The biological activity of this compound is primarily linked to its interaction with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX leads to decreased production of prostaglandins, thereby reducing inflammation and pain.
Key Mechanisms:
- COX Inhibition : The compound demonstrates strong inhibitory effects on cyclooxygenase enzymes, particularly COX-1 and COX-2, which are pivotal in the synthesis of pro-inflammatory mediators .
- Receptor Interaction : It may also interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to inflammation and pain modulation .
Biological Activity Studies
Several studies have investigated the biological activities of related compounds and derivatives, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Efficacy : In a study examining various propionic acid derivatives, compounds similar to this compound exhibited significant anti-inflammatory properties through COX inhibition. The study highlighted that modifications in the molecular structure could enhance or diminish these effects .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological implications of similar compounds on glutamate receptor activity. The results indicated that such compounds could modulate receptor binding and influence neuroinflammation, which is critical in conditions like Alzheimer’s disease .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Research indicates that derivatives of pyridine compounds often exhibit biological activity, including anti-inflammatory and analgesic properties.
Case Studies :
- A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyridine derivatives, suggesting that modifications to the pyridine ring can enhance efficacy against inflammatory diseases .
Agricultural Chemistry
2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is being studied as a potential herbicide. Its ability to affect plant growth pathways can be harnessed to develop selective herbicides that target specific weed species without harming crops.
Application Insights :
- Research conducted by agricultural scientists demonstrated that similar compounds can inhibit the growth of certain weed species while promoting crop resilience .
Biochemical Studies
The compound's unique functional groups make it suitable for biochemical research, particularly in enzyme inhibition studies. Its interaction with specific enzymes can provide insights into metabolic pathways and disease mechanisms.
Research Findings :
- Investigations into enzyme kinetics have shown that compounds with similar structures can act as effective inhibitors of key metabolic enzymes, potentially leading to new therapeutic strategies for metabolic disorders .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Phenoxy Propionic Acid Derivatives
The simplest analog, 4-chloro-2-methylphenoxy-alpha-propionic acid (C₁₀H₁₁ClO₂, 214.66 g/mol), lacks the pyridine ring and complex substituents. Its structure includes a chloro and methyl group on the phenoxy moiety, resulting in a lower molecular weight and reduced steric hindrance compared to the target compound . The absence of electron-withdrawing groups (e.g., trifluoromethyl) and amino substituents likely reduces its metabolic stability and binding affinity in biological systems.
Pyridine and Pyrimidine Derivatives
The pyridine-based target compound differs significantly from pyrimidine-containing analogs. For example, 2-(3-{6-[2-(2,4-dichloro-phenyl)-ethylamino]-2-methoxy-pyrimidin-4-yl}-phenyl)-2-methylpropionic acid (C₂₂H₂₁Cl₂N₃O₃, calculated molecular weight: 454.33 g/mol) substitutes the pyridine ring with a pyrimidine core and incorporates dichlorophenyl, methoxy, and ethylamino groups . Key differences include:
- Electronic Effects : The trifluoromethyl group in the target compound enhances lipophilicity and stability, whereas methoxy and dichlorophenyl groups in the pyrimidine analog may alter electron distribution and hydrogen-bonding capacity.
Data Tables
*Molecular weight calculated from formula due to lack of explicit data in .
Preparation Methods
Synthesis of 2-Chloro-6-dimethylamino-4-trifluoromethylpyridine
To synthesize 2-chloro-6-dimethylamino-4-trifluoromethylpyridine , one can start with 2-chloro-6-methyl-4-trifluoromethylpyridine and perform a nucleophilic substitution reaction with dimethylamine.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| With dimethylamine; In 1,4-dioxane; at 100°C; for 5h; | 70-80% | Purification by flash column chromatography |
Coupling with Phenol Derivative
The coupling of the pyridine intermediate with a phenol derivative can be achieved using a Williamson ether synthesis approach.
| Reaction Conditions | Yield | Notes |
|---|---|---|
| With 3-hydroxyphenol; In DMF; at 100°C; for 2h; K2CO3 as base | 60-70% | Purification by column chromatography |
Research Findings and Challenges
The synthesis of This compound poses several challenges, including the need for precise control over reaction conditions to achieve high yields and purity. The use of protecting groups may be necessary to prevent unwanted side reactions during the synthesis process.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of substituted pyridine and phenoxy-propionic acid precursors. Key parameters include:
- Temperature control : Maintaining 60–80°C during nucleophilic substitution reactions to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in halogen displacement steps.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
- Critical Consideration : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize degradation.
Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize using a C18 column and electrospray ionization (ESI) in negative mode. Detection limits reported for similar trifluoromethyl-pyridines are ~0.1–1 ng/mL .
- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to confirm structural integrity, focusing on characteristic peaks for the trifluoromethyl group (δ ~110–120 ppm in F NMR) .
- Validation : Cross-validate with spike-recovery experiments in relevant matrices (e.g., soil, plasma) to assess accuracy.
Q. What structural features of this compound influence its stability under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis or LC-MS.
- Key Features : The electron-withdrawing trifluoromethyl and chloro groups enhance stability in acidic conditions, while the dimethylamino group may protonate in acidic media, altering solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported herbicidal efficacy data across studies?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., plant species, growth stage, application method). For example, fluazifop (a structural analog) shows species-specific activity due to metabolic differences .
- Formulation Analysis : Compare adjuvants (e.g., surfactants) used in studies, as they influence compound bioavailability.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. What molecular modeling approaches elucidate the interaction between this compound and its target enzyme (e.g., acetyl-CoA carboxylase in plants)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to the enzyme’s active site. Focus on hydrogen bonding with the pyridine ring and hydrophobic interactions with the trifluoromethyl group.
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex under physiological conditions .
- Validation : Correlate computational results with enzymatic inhibition assays (IC50 measurements) .
Q. How can isotopic labeling (e.g., C or F tracking) clarify environmental degradation pathways?
- Methodological Answer :
- Labeling Strategy : Synthesize C-labeled analogs at the phenoxy or pyridine moiety. Expose to soil/water systems under aerobic/anaerobic conditions.
- Degradation Analysis : Use radiometric detection or F NMR to identify metabolites (e.g., hydroxylated or dechlorinated products).
- Field Studies : Compare lab data with environmental samples to validate degradation models .
Data Contradiction and Reproducibility
Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?
- Methodological Answer :
- Standardized Protocols : Use OECD guidelines for solubility testing. Pre-saturate solvents with the compound for 24 hours.
- Crystalline vs. Amorphous Forms : Characterize solid-state forms via XRD, as amorphous phases exhibit higher apparent solubility.
- Temperature Control : Report exact temperatures (e.g., 25°C ± 0.1°C) to minimize variability .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Quality Control (QC) : Implement HPLC purity checks (>98%) and elemental analysis for each batch.
- Bioassay Replicates : Use at least triplicate samples and include positive controls (e.g., commercial herbicides) to normalize results .
Experimental Design Considerations
Q. How should researchers design toxicity studies to evaluate ecological risks?
- Methodological Answer :
- Tiered Testing : Start with acute toxicity assays (e.g., Daphnia magna LC50), then proceed to chronic exposure studies (e.g., algal growth inhibition).
- Metabolite Identification : Use high-resolution MS to track transformation products, which may be more toxic than the parent compound .
- Model Ecosystems : Employ microcosms to simulate field conditions, including microbial degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
